FR 106969
Overview
Description
FR 106969 is a complex organic compound with a unique structure that includes multiple functional groups such as methylthio, hydroxymethyl, and phenylmethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FR 106969 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazinedione Core: The initial step involves the formation of the piperazinedione core through a cyclization reaction. This can be achieved by reacting appropriate diamines with diketones under acidic or basic conditions.
Introduction of Methylthio Groups: The methylthio groups can be introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.
Addition of Hydroxymethyl and Phenylmethyl Groups: The hydroxymethyl and phenylmethyl groups can be added through alkylation reactions using corresponding alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
FR 106969 can undergo various types of chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
FR 106969 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of FR 106969 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(methylthio)-1,4-dimethyl-2,5-piperazinedione: Lacks the hydroxymethyl and phenylmethyl groups.
3,6-Bis(methylthio)-1,4-dimethyl-3-(hydroxymethyl)-2,5-piperazinedione: Lacks the phenylmethyl group.
3,6-Bis(methylthio)-1,4-dimethyl-6-(phenylmethyl)-2,5-piperazinedione: Lacks the hydroxymethyl group.
Uniqueness
The presence of both hydroxymethyl and phenylmethyl groups in FR 106969 makes it unique compared to similar compounds
Properties
IUPAC Name |
3-benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-17-14(21)16(11-19,23-4)18(2)13(20)15(17,22-3)10-12-8-6-5-7-9-12/h5-9,19H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIJHVRXTHDGKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C(=O)C1(CC2=CC=CC=C2)SC)C)(CO)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964891 | |
Record name | 3-Benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50655-20-4 | |
Record name | FR 106969 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050655204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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